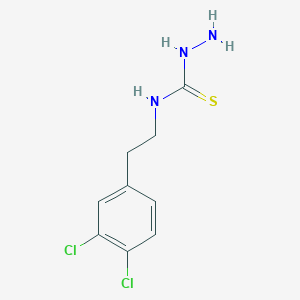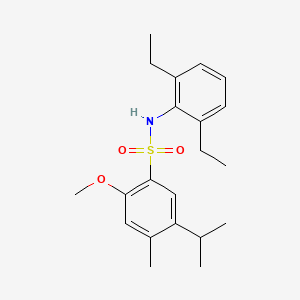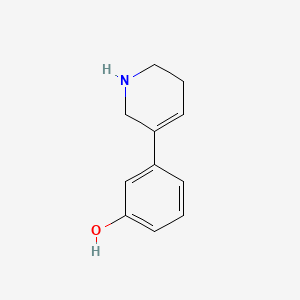![molecular formula C18H15F3N2O2S B2370393 N-[3-(trifluorométhyl)benzyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acétamide CAS No. 860611-60-5](/img/structure/B2370393.png)
N-[3-(trifluorométhyl)benzyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide” is a chemical compound with the molecular formula C10H11N3O2S . The compound has a thiomorpholine ring that exists in a conformation intermediate between twist-boat and half-chair .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of potential COX-2 inhibitors was achieved by means of internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6-(chloroacetyl)-2H-1,4-bezoxazin-4H-ones followed by hydrolysis . Another method involves the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The dihedral angle between the mean plane of the thiazine ring and the hydrazide group is 89.45° . In the crystal, N-H⋯O hydrogen bonds link the molecules into (100) sheets and weak C-H⋯O interactions further consolidate the packing .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it can participate in hydrogen bonding interactions, as evidenced by the presence of N-H⋯O hydrogen bonds in its crystal structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.28 g/mol . It has three hydrogen bond donors and four hydrogen bond acceptors .Applications De Recherche Scientifique
Recherche en protéomique :
Ce composé a été étudié pour son rôle dans la recherche en protéomique. Les chercheurs ont exploré ses interactions avec les protéines, ses activités enzymatiques et son potentiel en tant qu'inhibiteur de protéase. Sa masse molaire de 207,18 g/mol et sa formule chimique C10H9NO4 en font un candidat intéressant pour l'étude des interactions protéine-ligand .
Inhibition de la tyrosine kinase EGFR :
La structure du composé suggère qu'il pourrait agir comme un inhibiteur de la tyrosine kinase EGFR (récepteur du facteur de croissance épidermique). L'EGFR joue un rôle crucial dans la signalisation cellulaire et est impliqué dans la progression du cancer. Les chercheurs ont évalué l'activité inhibitrice de ce composé contre la kinase EGFRwt, avec des résultats prometteurs (IC50 ≤ 937,7 nM) .
Modulation du canal KATP des cellules β pancréatiques :
Dans un contexte connexe, des analogues de la N-[3-(trifluorométhyl)benzyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acétamide ont été explorés en tant qu'isostères des 2,2-diméthylchromanes. Ces composés seraient des activateurs du canal KATP des cellules β pancréatiques, ce qui pourrait avoir des implications dans la recherche sur le diabète .
Autres applications potentielles :
Bien que la littérature sur ce composé soit encore en évolution, il est essentiel de suivre de près les recherches émergentes. D'autres applications potentielles pourraient inclure des effets anti-inflammatoires, des propriétés antimicrobiennes, voire le développement de médicaments. Cependant, des études supplémentaires sont nécessaires pour valider ces hypothèses .
En résumé, la this compound est prometteuse dans la protéomique, l'inhibition de l'EGFR et la recherche sur le diabète. Sa nature multiforme invite à l'exploration dans divers domaines scientifiques. Les chercheurs continuent de percer son potentiel complet, et nous attendons avec impatience de nouvelles découvertes dans ce domaine fascinant . 🌟
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that the compound belongs to the class of 3,4-dihydro-2h-1,4-benzothiazines . Compounds in this class often interact with their targets by binding to active sites, leading to changes in the target’s function. The exact nature of these interactions and changes would depend on the specific target.
Biochemical Pathways
Compounds of similar structure have been found to interact with various biochemical pathways, leading to a range of downstream effects . The specific pathways and effects would depend on the compound’s target and mode of action.
Propriétés
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S/c19-18(20,21)12-5-3-4-11(8-12)10-22-16(24)9-15-17(25)23-13-6-1-2-7-14(13)26-15/h1-8,15H,9-10H2,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARWTVQPXWWCLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2370310.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2370311.png)
![(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2370312.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide](/img/structure/B2370314.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide](/img/structure/B2370318.png)

![Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2370325.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2370328.png)



![N-(3,5-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2370333.png)